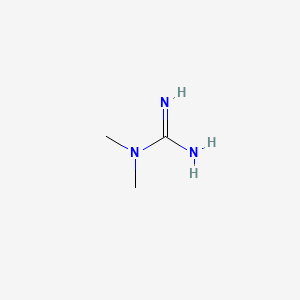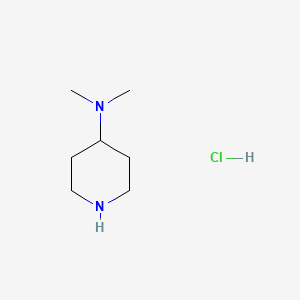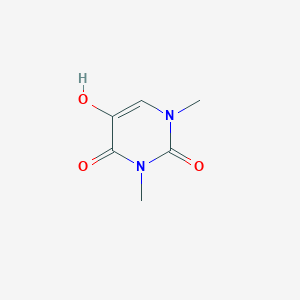
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid
説明
Synthesis Analysis
A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is C18H15NO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The yield of the synthesized compound was 154 mg (51.3%); it is a gray powder with a melting point of 97–99°C . The IR spectrum shows peaks at 3377.9–2531.8 (broad, acid-OH), 2982.0 (C-H stretch), 2903.7 (C-H stretch), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .科学的研究の応用
Synthesis and Structural Properties
- Quinoline derivatives, similar to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, are synthesized for various purposes, including the creation of cadmium complexes. These complexes are characterized for their structural properties using techniques like X-ray diffraction, and they show potential in applications like fluorescent behavior and antibacterial activities (Lei et al., 2014).
Antimicrobial Properties
- New quinoline derivatives, which may include compounds structurally similar to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrate effectiveness against various microorganisms, indicating their potential use in antimicrobial applications (Kumar & Kumar, 2021).
Application in Chelating Ion Exchangers
- Quinoline-2-carboxylic acids, a group to which 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid belongs, have been applied in the creation of chelating ion exchangers. These exchangers demonstrate the ability to selectively extract metal ions, showing a high preference for certain ions like cadmium. This application is significant in fields like environmental remediation and analytical chemistry (Moberg et al., 1990).
Synthesis for Antiallergy Agents
- Research has been conducted on quinoline-2-carboxylic acid derivatives, including the synthesis of compounds that could potentially include 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, for their use as antiallergy agents. These studies involve understanding the structure-activity relationships to optimize the potency and absorption characteristics of these compounds (Althuis et al., 1980).
Photophysical Studies
- The photophysical properties of compounds like 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, structurally related to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, have been studied. These studies focus on understanding the behavior of these compounds under different conditions, which is crucial for applications in fields like fluorescent materials and sensors (Padalkar & Sekar, 2014).
Synthesis for Fluorophores
- Synthesis of quinoline derivatives, similar to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, has been explored for creating efficient fluorophores. These compounds are used in biochemistry and medicine for studying various biological systems, highlighting their importance in research and diagnostic applications (Aleksanyan & Hambardzumyan, 2013).
Solvent-Dependent Structural Properties
- Studies on quinoline-2,3-dicarboxylic acid, related to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, show that reaction conditions like temperature and solvent have a significant impact on the formation of low-dimensional metal-organic compounds. These findings are crucial for designing materials with specific structural and functional properties (Wang et al., 2012).
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The industry demands the development of small molecules, which could be a rich source of biological potential . Therefore, the future direction could involve the synthesis and evaluation of more quinoline-4-carboxylic acid derivatives as potent inhibitors of various enzymes or as potential drugs for various diseases .
特性
IUPAC Name |
2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYEAHVDMGFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358011 | |
| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351158-31-1, 444565-52-0 | |
| Record name | 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351158-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















